molecular formula C28H25N5O4S B1676639 ML-193

ML-193

Número de catálogo: B1676639
Peso molecular: 527.6 g/mol
Clave InChI: HTSLEZOTMYUPLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ML-193, también conocido como CID 1261822, es un antagonista potente y selectivo del receptor acoplado a proteína G 55 (GPR55). Este compuesto ha demostrado una selectividad significativa para GPR55 sobre otros receptores como GPR35, CB1 y CB2. This compound ha sido estudiado por sus posibles efectos terapéuticos, particularmente en la mejora de los déficits motores y sensorimotores en modelos de enfermedad de Parkinson .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ML-193 involucra múltiples pasos, comenzando con la preparación de compuestos intermediosLas condiciones de reacción típicamente involucran el uso de solventes orgánicos como dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el proceso de síntesis se puede ampliar utilizando técnicas estándar de síntesis orgánica. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de alta pureza y la aplicación de métodos de purificación eficientes para obtener el producto deseado con un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

ML-193 experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de N-quinolina, mientras que la reducción puede producir derivados de quinolina reducidos .

Aplicaciones Científicas De Investigación

Parkinson's Disease

ML-193 has been studied for its effects on motor deficits in animal models of Parkinson's disease. In vivo studies demonstrated that administration of this compound improved motor performance in 6-OHDA-lesioned rats, as evidenced by increased time on the rotarod test and decreased latency in motor tasks . This suggests that this compound may ameliorate symptoms associated with Parkinson's disease by modulating GPR55 signaling pathways.

Neurogenesis and Stem Cell Proliferation

Research indicates that this compound can attenuate the proliferation of human neural stem cells (hNSCs) activated by GPR55. In vitro studies revealed that while GPR55 activation increased hNSC proliferation, this effect was significantly reduced in the presence of this compound . Additionally, this compound has been shown to inhibit neuronal differentiation, suggesting a complex role in neurodevelopmental processes .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the release of prostaglandin E2 (PGE2) in microglial cells. Studies have demonstrated that this compound significantly reduces PGE2 synthesis in response to lipopolysaccharide (LPS) stimulation, indicating its potential as a therapeutic agent in neuroinflammatory conditions .

Modulation of Pain Perception

In animal studies, this compound has been shown to block increases in intracellular calcium levels induced by lysophosphatidylinositol (LPI) in rat periaqueductal gray neurons. This modulation suggests a potential role for this compound in promoting analgesia through interference with GPR55 signaling pathways involved in pain perception .

Case Studies and Experimental Findings

Study Application Findings
Study on Parkinson's DiseaseMotor function improvementIntra-striatal administration improved motor performance in PD rat models .
Neurogenesis StudyStem cell proliferationThis compound reduced proliferation rates of hNSCs activated by GPR55 .
Anti-inflammatory EffectsCytokine release inhibitionSignificantly lowered PGE2 release from microglial cells stimulated by LPS .
Pain Modulation StudyAnalgesic effectsBlocked calcium increases in pain-related neurons, suggesting analgesic potential .

Mecanismo De Acción

ML-193 ejerce sus efectos antagonizando selectivamente el receptor GPR55. Este receptor participa en varias vías de señalización celular, incluida la fosforilación de las quinasas reguladas por señales extracelulares (ERK1/2) y la activación de la proteína quinasa C (PKC). Al inhibir GPR55, this compound modula estas vías, lo que lleva a una reducción de la proliferación celular y la neuroinflamación .

Comparación Con Compuestos Similares

Compuestos Similares

Unicidad de this compound

This compound es único debido a su alta selectividad para GPR55 sobre otros receptores y sus potentes efectos antagonistas. Esto lo convierte en una herramienta valiosa para estudiar el papel específico de GPR55 en varios procesos biológicos y para desarrollar terapias dirigidas .

Actividad Biológica

ML-193 is a selective antagonist of the G protein-coupled receptor 55 (GPR55), which has garnered attention due to its potential implications in various physiological and pathological processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects in vitro and in vivo, and relevant research findings.

Overview of GPR55

GPR55 is an orphan receptor that has been implicated in several biological functions, including pain modulation, motor control, and inflammatory responses. Initially identified as a cannabinoid receptor, it is activated by non-cannabinoid ligands such as lysophosphatidylinositol (LPI) and plays a role in various diseases, including cancer and neurological disorders .

This compound acts as a selective antagonist at GPR55 with an IC50 value of approximately 221 nM. It exhibits significant selectivity over other receptors, including cannabinoid receptors CB1 and CB2, as well as GPR35, showing >145-fold selectivity for GPR55 . The compound inhibits downstream signaling pathways, particularly those involving ERK phosphorylation and protein kinase C (PKC) translocation .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits β-arrestin trafficking induced by LPI. The compound has been shown to block increases in intracellular calcium levels caused by LPI in dissociated neurons from the rat periaqueductal gray (PAG), suggesting its potential for modulating pain perception .

Table 1: In Vitro Antagonistic Activity of this compound

CompoundTargetIC50 (μM)
This compoundLPI0.22 ± 0.03
ML-191LPI1.08 ± 0.03
ML-192LPI0.70 ± 0.05

In Vivo Studies

Animal studies provide insights into the effects of this compound on motor functions and pain modulation. In a Parkinson's disease rat model induced by 6-hydroxydopamine (6-OHDA), administration of this compound improved motor performance as assessed by rotarod tests and adhesive removal tasks .

Case Study: Motor Function Improvement in Parkinson's Model

Intra-striatal administration of this compound (1 µg/rat) resulted in:

  • Increased time on rotarod : Suggesting improved balance and coordination.
  • Decreased latency to remove adhesive labels : Indicating enhanced sensorimotor function.

These results imply that GPR55 antagonism may have therapeutic potential in treating motor deficits associated with Parkinson's disease .

Clinical Implications

Despite promising preclinical findings, there have been no clinical trials conducted with this compound to date. The compound's ability to modulate GPR55 signaling pathways suggests potential applications in treating conditions related to pain and motor dysfunctions.

Propiedades

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4S/c1-16-13-17(2)26-22(14-16)23(15-25(31-26)24-7-5-6-12-29-24)27(34)30-20-8-10-21(11-9-20)38(35,36)33-28-18(3)19(4)32-37-28/h5-15,33H,1-4H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSLEZOTMYUPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=C(C(=NO5)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML-193
Reactant of Route 2
Reactant of Route 2
ML-193
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ML-193
Reactant of Route 4
Reactant of Route 4
ML-193
Reactant of Route 5
ML-193
Reactant of Route 6
ML-193

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.